molecular formula C17H15F2N3O3S3 B2539195 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1098689-86-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide

Cat. No.: B2539195
CAS No.: 1098689-86-1
M. Wt: 443.5
InChI Key: DRIGVNDCHPUVIL-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4,6-difluorobenzothiazole, thiophene-2-sulfonyl chloride, and piperidine-2-carboxylic acid. The synthesis may involve steps such as:

    Formation of Benzothiazole Derivative: Reacting 4,6-difluorobenzothiazole with suitable reagents to introduce functional groups.

    Sulfonylation: Introducing the thiophene-2-sulfonyl group using thiophene-2-sulfonyl chloride under basic conditions.

    Amidation: Coupling the sulfonylated intermediate with piperidine-2-carboxylic acid to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide: can be compared with other benzothiazole derivatives and sulfonyl piperidine compounds.

    Similar Compounds: 4,6-difluorobenzothiazole, thiophene-2-sulfonyl chloride, piperidine-2-carboxylic acid derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety substituted with fluorine atoms and a piperidine ring linked to a thiophene sulfonyl group. The general synthetic route involves several steps:

  • Formation of the Benzothiazole Ring : Typically achieved through cyclization reactions.
  • Sulfonyl Group Attachment : The thiophene sulfonyl group is introduced via nucleophilic substitution.
  • Final Carboxamide Formation : The carboxamide functionality is established through coupling reactions with appropriate carboxylic acids.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes involved in various biological pathways, including those relevant to cancer and infectious diseases.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Anti-Tubercular Activity :
    • A study reported that derivatives of benzothiazole compounds exhibited substantial anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests that the inclusion of the difluorobenzothiazole moiety enhances the compound's efficacy.
  • Cytotoxicity Assessment :
    • Evaluations on human embryonic kidney cells (HEK-293) indicated that certain derivatives maintain low cytotoxicity while exhibiting potent biological activity . This is crucial for developing therapeutic agents with minimal side effects.
  • Enzyme Inhibition Studies :
    • The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results that suggest potential applications in treating neurological disorders and gastrointestinal diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Properties
N-(4,6-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamideChlorine instead of fluorineVariesDifferent reactivity due to chlorine
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamideMethyl groups instead of fluorineVariesAltered lipophilicity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamideThiophene ring instead of furanPotentially different activityChanges in electronic properties

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3S3/c18-10-8-11(19)15-13(9-10)27-17(20-15)21-16(23)12-4-1-2-6-22(12)28(24,25)14-5-3-7-26-14/h3,5,7-9,12H,1-2,4,6H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIGVNDCHPUVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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